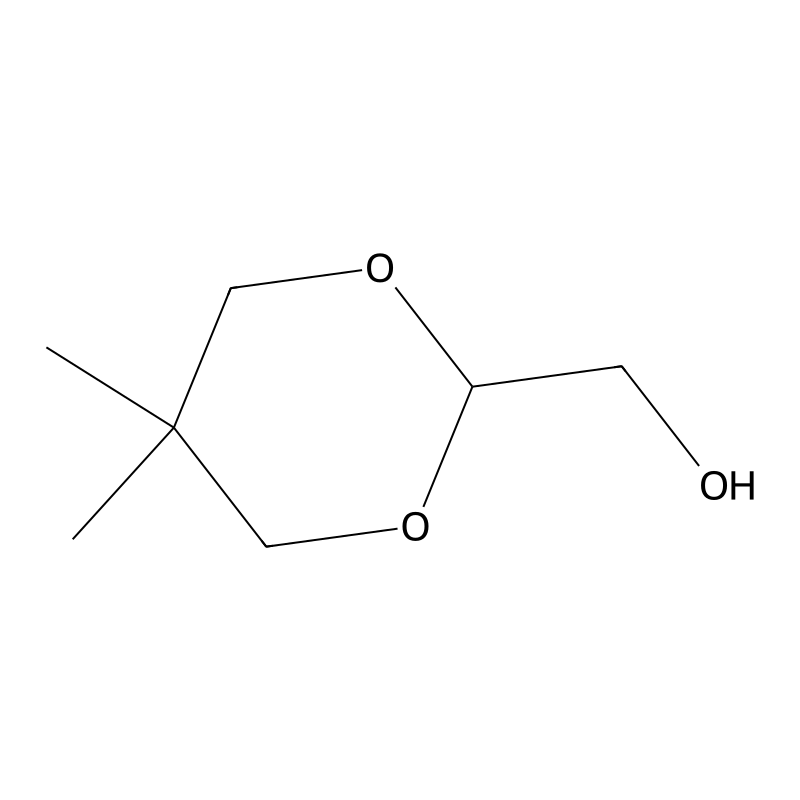

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Natural Product Synthesis

Application Summary: In the field of natural product synthesis, this compound serves as a key intermediate in the construction of complex molecules found in nature, such as alkaloids and terpenes.

Methods and Experimental Procedures: Synthetic strategies involving this compound include multi-step reactions that require precise control over reaction conditions. The final products are characterized using NMR, MS, and X-ray crystallography.

Results and Outcomes: The synthesis of natural products using this compound has contributed to the understanding of their biological activities and potential therapeutic applications .

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is an organic compound characterized by its unique dioxane structure. It possesses the molecular formula and features a dioxane ring with two methyl groups at the 5-position and a hydroxymethyl group at the 2-position. This compound belongs to the class of 1,3-dioxanes, which are known for their diverse chemical properties and applications in organic synthesis.

- Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to form other alcohols or derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Major Products Formed- From Oxidation: Aldehydes and carboxylic acids.

- From Reduction: Alcohols and other reduced derivatives.

- From Substitution: Various substituted derivatives depending on the nucleophile used.

The synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol generally involves the following methods:

- Reaction of 2,2-Dimethyl-1,3-propanediol with Formaldehyde: This reaction is typically conducted under acidic conditions to facilitate the formation of the dioxane ring.

- Industrial Production: For large-scale production, continuous flow reactors may be employed alongside catalysts to enhance reaction efficiency and yield.

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol has several applications across various fields:

- Organic Synthesis: Serves as a building block in the synthesis of more complex organic molecules.

- Biochemical Research: Used as a probe in studies of enzyme mechanisms and interactions.

- Pharmaceuticals: Explored for its potential as a precursor in drug development and synthesis.

Interaction studies involving (5,5-Dimethyl-1,3-dioxan-2-yl)methanol focus on its reactivity with various molecular targets. The compound can act as a nucleophile in substitution reactions or participate in redox processes. Understanding these interactions is crucial for determining its utility in synthetic chemistry and biological applications.

Several compounds share structural similarities with (5,5-Dimethyl-1,3-dioxan-2-yl)methanol. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | 4728-12-5 | Two methyl groups at positions 2 and 5 | 0.77 |

| (2,5-Dimethyl-1,3-dioxan-5-yl)methanol | Not listed | Dioxane ring with methyl groups at positions 2 and 5 | 0.75 |

| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | Dioxolane ring with a hydroxymethyl group | 0.70 |

| Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | 82962-54-7 | Ester derivative of a dioxane compound | 0.70 |

Uniqueness

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is unique due to its specific dioxane ring configuration combined with the presence of a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity compared to its analogs.

Condensation Reactions for Dioxane Ring Formation

Acid-Catalyzed Cyclization Protocols

Acid-catalyzed cyclization represents the most fundamental approach for synthesizing 1,3-dioxane derivatives, including (5,5-dimethyl-1,3-dioxan-2-yl)methanol. The formation of the dioxane ring proceeds through a well-established mechanism involving the condensation of carbonyl compounds with 1,3-diols under acidic conditions [1] [2].

The primary synthetic route to (5,5-dimethyl-1,3-dioxan-2-yl)methanol involves the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with formaldehyde. This reaction typically employs p-toluenesulfonic acid (p-TsOH) as the catalyst in tetrahydrofuran (THF) solvent at room temperature, yielding the desired product in 99% yield [3]. The reaction mechanism proceeds through the formation of a hemiacetal intermediate, followed by cyclization and elimination of water to form the stable six-membered dioxane ring.

Alternative acid catalysts have been successfully employed for dioxane ring formation, including various Lewis acids such as AlCl₃, BF₃·OEt₂, and ZnCl₂ [4]. The choice of catalyst significantly influences reaction kinetics and selectivity. For example, ZnAlMCM-41 mesoporous catalysts have demonstrated exceptional activity for Prins cyclization reactions, achieving 92% selectivity for 1,3-dioxane products under optimized conditions [4].

The reaction conditions for acid-catalyzed cyclization are generally mild, with temperatures ranging from room temperature to 80°C. The use of molecular sieves or other water-scavenging agents can enhance reaction efficiency by driving the equilibrium toward product formation [5]. The acetalization process has been shown to be relatively insensitive to water, contrary to traditional expectations, with reactions proceeding efficiently even in the presence of significant moisture content [5] [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating dioxane ring formation reactions while maintaining high yields and selectivity. The application of microwave irradiation to organic synthesis offers several advantages, including reduced reaction times, improved yields, enhanced selectivity, and more environmentally friendly reaction conditions [7] [8].

The fundamental principle underlying microwave-assisted synthesis involves the interaction of microwave electromagnetic fields with polar molecules, leading to rapid heating through dipolar polarization and ionic conduction mechanisms [9]. This heating method differs fundamentally from conventional heating, as it provides uniform heat distribution throughout the reaction mixture rather than heating from the exterior surfaces [9].

Recent advances in microwave-assisted organic synthesis have demonstrated remarkable improvements in reaction efficiency. For instance, multicomponent reactions that traditionally require 12-19 hours under conventional heating conditions can be completed in 31-68 seconds using microwave irradiation [10]. This dramatic reduction in reaction time, combined with improved yields, makes microwave-assisted synthesis particularly attractive for dioxane ring formation.

The optimization of microwave-assisted synthesis involves careful consideration of several key parameters: temperature, irradiation time, power level, and solvent selection [11]. Temperature control is critical, as excessive heating can lead to side reactions and product decomposition. The use of sealed reaction vessels allows for superheating of solvents above their normal boiling points, enabling reactions to proceed at elevated temperatures under controlled conditions [12].

Power level optimization is equally important, as excessive microwave power can cause rapid solvent evaporation or decomposition of sensitive reactants. Modern microwave synthesis systems typically operate at 2.45 GHz frequency, providing efficient energy transfer to polar molecules without causing quantum mechanical resonance effects [9].

For dioxane synthesis specifically, microwave-assisted protocols have shown significant improvements over conventional methods. The formation of 1,3-dioxane derivatives using microwave irradiation typically requires 2-60 minutes at temperatures ranging from 100-200°C, compared to several hours required for conventional heating [7]. The enhanced reaction rates are attributed to the direct heating of polar reactants and the formation of localized hotspots that facilitate bond formation and cyclization processes.

Functional Group Modifications

Hydroxyl Group Protection/Deprotection Strategies

The hydroxyl group present in (5,5-dimethyl-1,3-dioxan-2-yl)methanol serves as a versatile functional handle for further chemical modifications. Effective protection strategies are essential for selective synthetic transformations and multi-step synthetic sequences [13] [14].

Silyl Ether Protection

Silyl ethers represent one of the most widely used protecting groups for hydroxyl functionalities due to their ease of introduction, stability under basic conditions, and selective removal [15] [14]. Common silyl protecting groups include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups. The choice of silyl protecting group depends on the required stability and deprotection conditions.

For (5,5-dimethyl-1,3-dioxan-2-yl)methanol, TBS protection is commonly employed due to its excellent stability and selective deprotection characteristics. The TBS group can be introduced using TBS-Cl in the presence of imidazole, providing quantitative protection under mild conditions [14]. Deprotection is typically achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid under carefully controlled conditions.

Acetyl Protection

Acetyl protecting groups offer an alternative approach for hydroxyl protection, particularly when base-stable protection is required [14]. The acetyl group can be introduced using acetic anhydride in the presence of pyridine or other suitable bases. Deprotection is accomplished using basic conditions such as sodium hydroxide or lithium aluminum hydride.

The experimental data from the literature demonstrates efficient acetyl protection protocols, with the reaction of (2,2-dimethyl-1,3-dioxan-5-yl)methanol with acetic anhydride providing quantitative yields of the corresponding acetate ester [3]. The mild reaction conditions and high yields make acetyl protection an attractive option for synthetic applications.

Benzyl Protection

Benzyl ethers provide robust protection for hydroxyl groups, offering stability under both acidic and basic conditions [14]. The benzyl group is typically introduced using benzyl bromide and a strong base such as sodium hydride. Deprotection is achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere.

Deprotection Strategies

The selection of appropriate deprotection conditions is crucial for successful synthetic applications. Each protecting group requires specific conditions for removal while maintaining the integrity of the dioxane ring and other functional groups. The dioxane ring is generally stable under basic and neutral conditions but can be susceptible to acidic hydrolysis, particularly under forcing conditions [16].

Selective deprotection strategies have been developed to address the challenges associated with multiple protecting groups. The use of orthogonal protecting group strategies allows for selective removal of specific protective groups in the presence of others, enabling complex synthetic transformations [17].

Reductive Amination Pathways

Reductive amination represents a powerful synthetic methodology for introducing nitrogen functionalities into organic molecules, including dioxane derivatives. This process involves the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by reduction to yield the corresponding secondary or tertiary amine [18] [19].

Direct Reductive Amination

Direct reductive amination involves the simultaneous formation and reduction of imine intermediates in a single reaction vessel. This approach offers significant advantages in terms of reaction efficiency and simplicity of operation. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) [18].

The choice of reducing agent is critical for successful reductive amination. Sodium cyanoborohydride is particularly effective due to its selectivity for imine reduction over carbonyl reduction, allowing for the presence of unreacted aldehydes or ketones in the reaction mixture [18]. The reaction typically proceeds under mildly acidic conditions (pH 6-7) to promote imine formation while maintaining reducing agent stability.

Sequential Reductive Amination

Sequential reductive amination allows for the controlled introduction of multiple alkyl groups onto nitrogen atoms, enabling the synthesis of tertiary amines from primary amines [20]. This approach involves the stepwise addition of different aldehydes or ketones, with each reductive amination step being performed separately.

The synthetic utility of sequential reductive amination has been demonstrated in the synthesis of complex polyhydroxypiperidines, where sugar-derived dicarbonyl compounds serve as substrates for double reductive amination (DRA) reactions [20]. These reactions typically employ benzylamine as the nitrogen source and sodium cyanoborohydride as the reducing agent, providing high yields of the desired products.

Tandem Reductive Amination

Tandem reductive amination protocols combine multiple reaction steps in a single reaction vessel, offering enhanced efficiency and reduced waste generation. A notable example involves the tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence for the synthesis of pyrimidine derivatives [21].

The optimized conditions for tandem reductive amination employ dioxane as the preferred solvent, with p-toluenesulfonic acid (PTSA) serving as an activator for imine formation [21]. The reaction proceeds through initial imine formation between an aldehyde and amine, followed by reduction with sodium borohydride, and subsequent nucleophilic substitution with electron-deficient heterocycles.

Microwave-Assisted Reductive Amination

The application of microwave irradiation to reductive amination reactions has demonstrated significant improvements in reaction efficiency and selectivity. Microwave-assisted reductive amination typically requires shorter reaction times (minutes rather than hours) and provides higher yields compared to conventional heating methods [10].

The enhanced reaction rates under microwave conditions are attributed to the selective heating of polar reactants and the formation of localized hotspots that facilitate imine formation and reduction processes. The use of microwave irradiation also allows for better control over reaction temperature and pressure, leading to improved reproducibility and selectivity.

Asymmetric Reductive Amination

Asymmetric reductive amination protocols have been developed to provide access to chiral amine products with high enantioselectivity. These methods typically employ chiral catalysts or chiral reducing agents to control the stereochemical outcome of the reduction step [19].

Recent advances in asymmetric reductive amination include the development of ruthenium-catalyzed processes that enable the synthesis of primary amines directly from carbonyl compounds and ammonia [19]. These protocols offer significant advantages in terms of atom economy and environmental friendliness, as they avoid the use of stoichiometric chiral auxiliaries or reducing agents.